

Zincophorin and Griseochelin: A Comparative Analysis Reveals a Single Identity

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Compound of Interest

Compound Name: Zincophorin

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Jena, Germany - Researchers, scientists, and professionals in drug development now have access to a comprehensive comparison of **zincophorin** and griseochelin, two polyketide antibiotics. Extensive review of the scientific literature confirms that **zincophorin** and griseochelin are, in fact, the same compound, independently isolated and named by two different research groups in 1984. This guide provides a detailed analysis of its physicochemical properties, biological activities, and the experimental protocols used for its characterization.

First described by a research group from Glaxo Group Research Ltd. as **zincophorin** and by Gräfe and colleagues as griseochelin, this compound is a polyketide antibiotic produced by the bacterium *Streptomyces griseus*[1][2]. It functions as an ionophore with potent activity against Gram-positive bacteria[1][2]. The identity of these two molecules has been confirmed in subsequent publications, which use the names interchangeably[1][2][3].

Physicochemical and Biological Profile

Zincophorin/griseochelin is a carboxylic acid ionophore with the molecular formula $C_{33}H_{60}O_7$ [4]. It is known to form complexes with divalent cations, such as zinc, which is the origin of the name "**zincophorin**". This ionophoretic activity is crucial for its biological function, allowing it to transport cations across biological membranes, disrupting cellular processes.

Table 1: Summary of Physicochemical and Biological Properties of Zincophorin/Griseochelin

Property	Description	Reference(s)
Alternate Names	Griseochelin	[1][2]
Producing Organism	Streptomyces griseus	[1][2]
Molecular Formula	C ₃₃ H ₆₀ O ₇	[4]
Compound Class	Polyketide, Carboxylic Acid Ionophore	[1][2]
Primary Biological Activity	Antibacterial (Gram-positive bacteria)	[1][2]
Mechanism of Action	Ionophore	[2]
Antimicrobial Spectrum	Effective against Streptococcus pneumoniae (including clinical isolates)	[1]
Cytotoxicity	Exhibits cytotoxic effects against mammalian cell lines (A549 and MDCK)	[1]

Experimental Data

Antibacterial Activity

The antibacterial efficacy of **zincophorin** has been demonstrated against various strains of *Streptococcus pneumoniae*. The minimum inhibitory concentration (MIC) and minimal biofilm inhibitory concentration (MBIC) values from a broth microdilution assay are presented below.

Table 2: Antibacterial Activity of Zincophorin against *Streptococcus pneumoniae*[1]

Strain	MIC (μM)	MBIC (μM)
DSM20566	0.12 ± 0.04	0.23 ± 0.02
DSM14378	0.14 ± 0.03	0.25 ± 0.00
D39	0.11 ± 0.02	0.23 ± 0.02
17426	0.21 ± 0.00	0.21 ± 0.00
8919	0.09 ± 0.04	0.15 ± 0.05
10458	0.12 ± 0.04	0.19 ± 0.05
11138	0.12 ± 0.04	0.19 ± 0.05

Cytotoxicity

The cytotoxic effects of **zincophorin** were evaluated against the human lung carcinoma cell line A549 and the Madin-Darby canine kidney cell line MDCK using an MTT assay.

Table 3: Cytotoxicity of Zincophorin[1]

Cell Line	CC ₅₀ (μM)
A549	1.5 ± 0.4
MDCK	1.2 ± 0.3

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the methodology described by Walther et al. (2016) for determining the Minimum Inhibitory Concentration (MIC) of **zincophorin** against *Streptococcus pneumoniae*[1].

- **Bacterial Culture Preparation:** *S. pneumoniae* strains are cultured on Columbia blood agar plates supplemented with 5% sheep blood at 37°C in a 5% CO₂ atmosphere. A suspension

of the bacteria is prepared in Brain Heart Infusion (BHI) broth and adjusted to a concentration of approximately 1.5×10^5 colony-forming units (CFU)/mL.

- **Compound Dilution:** A stock solution of **zincophorin** is serially diluted (2-fold) in BHI broth in a 96-well microtiter plate.
- **Inoculation and Incubation:** The bacterial suspension is added to each well of the microtiter plate containing the diluted compound. The plate is then incubated for 18 hours at 37°C in a 5% CO₂ atmosphere.
- **MIC Determination:** The MIC is determined as the lowest concentration of **zincophorin** that results in a $\geq 90\%$ reduction in the optical density at 620 nm compared to the growth control (no compound).

Cytotoxicity Assay (MTT Assay)

The following protocol for determining the 50% cytotoxic concentration (CC₅₀) is based on the methods used by Walther et al. (2016)[1].

- **Cell Culture:** A549 or MDCK cells are seeded in 96-well plates and cultured until they form a confluent monolayer.
- **Compound Treatment:** The culture medium is replaced with fresh medium containing various concentrations of **zincophorin**.
- **Incubation:** The cells are incubated with the compound for a specified period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ atmosphere.
- **MTT Addition:** A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 4 hours.
- **Formazan Solubilization:** The medium is removed, and a solubilization solution (e.g., isopropanol with 0.01 N HCl) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader.

- **CC₅₀ Calculation:** The CC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

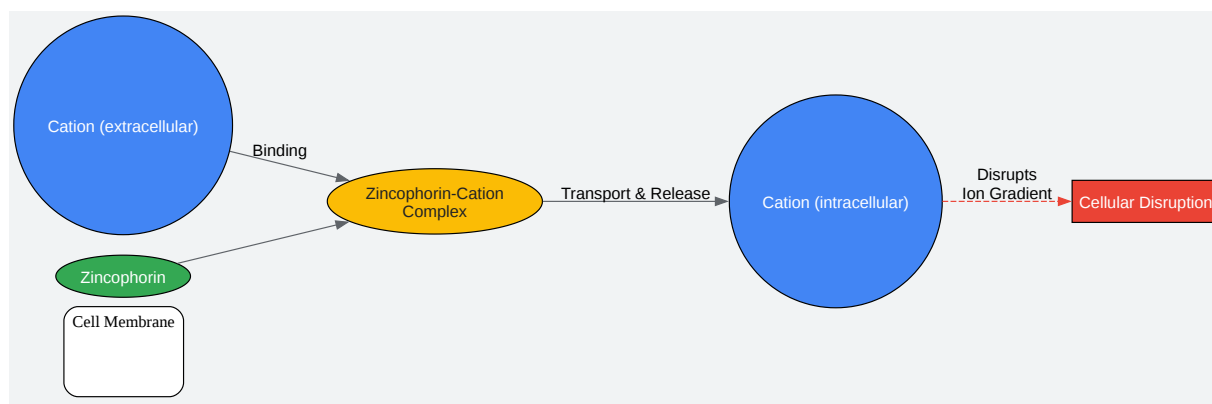
Ionophore Activity Assay (Fluorescence-Based)

This is a general protocol for assessing the ionophoretic activity of a compound like **zincophorin** by measuring its ability to transport cations across a lipid membrane.

- **Liposome Preparation:** Large unilamellar vesicles (LUVs) are prepared, encapsulating a fluorescent dye that is sensitive to the cation of interest (e.g., calcein, which is quenched by Cu²⁺).
- **Assay Setup:** The calcein-loaded LUVs are placed in a fluorometer cuvette containing a buffer solution.
- **Initiation of Transport:** The ionophore (**zincophorin**) is added to the cuvette, followed by the addition of the quenching cation (e.g., Cu²⁺) to the external buffer.
- **Fluorescence Monitoring:** The fluorescence intensity is monitored over time. A decrease in fluorescence indicates the transport of the cation into the liposomes and the subsequent quenching of the entrapped dye.
- **Data Analysis:** The rate of fluorescence quenching is used to determine the efficiency of the ionophore-mediated cation transport.

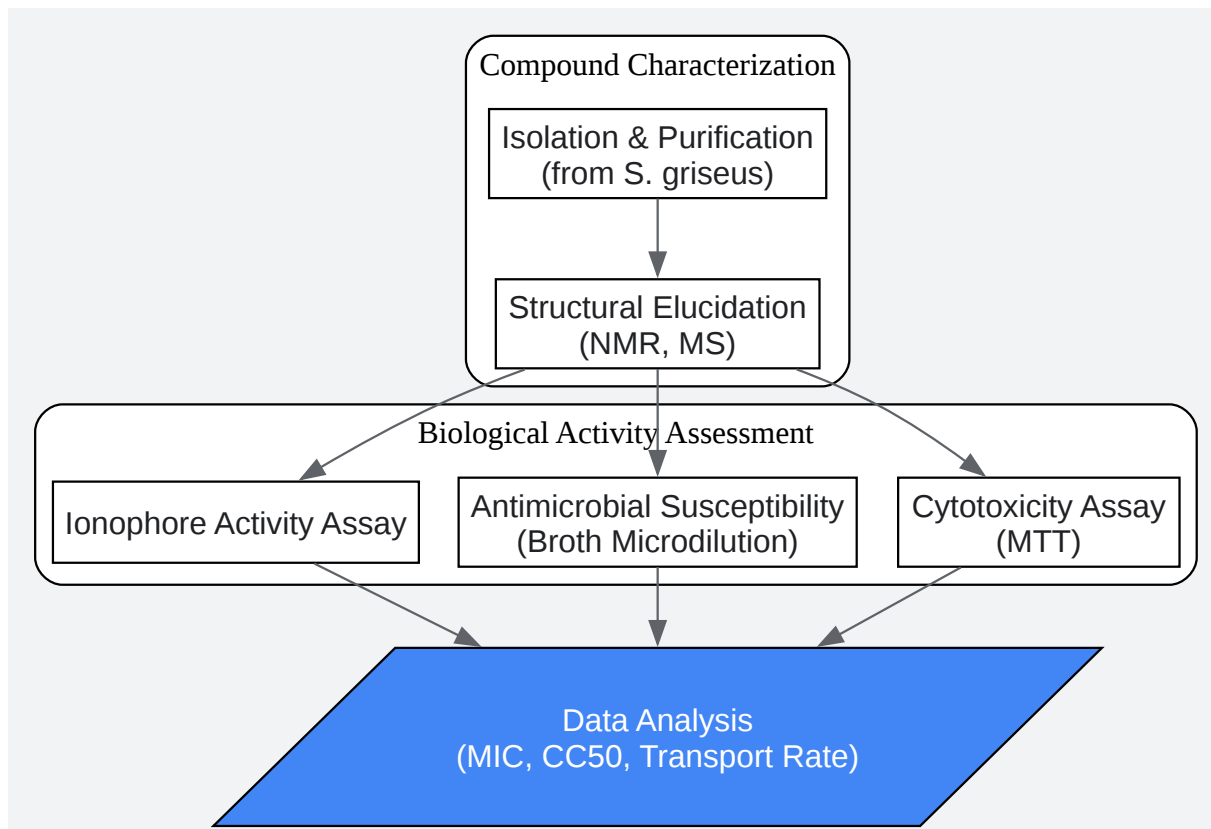
Visualizing the Mechanism and Workflow

To further elucidate the function and evaluation of **zincophorin**/griseochelin, the following diagrams illustrate its mechanism of action and a typical experimental workflow.



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Caption: Ionophoretic mechanism of **zincophorin**.



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Caption: Experimental workflow for **zincophorin**.

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References

- 1. researchgate.net [researchgate.net]
- 2. Zincophorin – biosynthesis in Streptomyces griseus and antibiotic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zincophorin - biosynthesis in *Streptomyces griseus* and antibiotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2.5. Cell Viability (MTT Assay) [bio-protocol.org]
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